REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[Br:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Br:12])[CH:7]=1>S(=O)(=O)(O)O.O>[Br:5][C:6]1[CH:7]=[C:8]([Br:12])[CH:9]=[CH:10][C:11]=1[N+:1]([O-:4])=[O:2]
|
Name
|
|
Quantity
|
101.4 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
102.51 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)Br
|
Name
|
|
Quantity
|
322.79 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
62.39 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Pour
|
Type
|
CUSTOM
|
Details
|
the reaction on ice-water (1500 mL)
|
Type
|
FILTRATION
|
Details
|
Filter the resulting yellow solid under vacuum
|
Type
|
CUSTOM
|
Details
|
dry
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)Br)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 178.46 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |